Epimagnolin B is a bisepoxylignan compound primarily isolated from the flower buds of Magnolia fargesii, a member of the Magnoliaceae family. This compound has gained attention for its anti-inflammatory and antiallergic properties, making it a subject of interest in pharmacological research. Epimagnolin B is classified as a furofuran lignan, a subgroup of lignans characterized by their unique structural features, which include a furofuran skeleton.
Epimagnolin B is derived from Magnolia fargesii, which is traditionally used in herbal medicine for its therapeutic effects. Lignans, including epimagnolin B, are classified based on their structural characteristics into several groups, such as arylnaphthalene, aryltetralin, and dibenzylbutane types . The specific classification of epimagnolin B as a furofuran lignan highlights its distinct chemical structure, which includes two epoxide rings that contribute to its biological activity.
Epimagnolin B has the molecular formula and a molecular weight of approximately 416.5 g/mol . Its structure includes two methoxy groups and two epoxide rings, contributing to its unique properties.
Property | Data |
---|---|
Molecular Formula | |
Molecular Weight | 416.5 g/mol |
InChI Key | DTZKTJXOROSTPI-YHDSQAASSA-N |
Appearance | Powder |
Solubility | Soluble in chloroform, dichloromethane, ethyl acetate |
The structural complexity of epimagnolin B plays a significant role in its biological activity.
Epimagnolin B can undergo various chemical reactions due to its functional groups:
These reactions can be explored further to modify the compound for enhanced biological activity or to study structure-activity relationships.
The mechanism by which epimagnolin B exerts its biological effects is still under investigation. Current research indicates that it may inhibit the production of nitric oxide and prostaglandin E2 by downregulating the expression of inducible nitric oxide synthase and cyclooxygenase-2 through the inhibition of nuclear factor kappa-light-chain-enhancer of activated B cells signaling pathways . This suggests that epimagnolin B may have therapeutic potential in treating inflammatory conditions.
These properties are crucial for its handling in laboratory settings and potential applications in medicinal chemistry.
Epimagnolin B has several promising applications in scientific research:
The stereoselective construction of epimagnolin B's tetrahydrofurofuran core represents a central synthetic challenge, with C–H insertion emerging as a pivotal strategy for forming its critical C–C bonds. This approach enables direct functionalization of unactivated C–H bonds, bypassing multistep protection/deprotection sequences. Modern protocols leverage transition-metal-catalyzed carbenoid insertions, where dirhodium(II) catalysts (e.g., Rh₂(OAc)₄) selectively activate C–H bonds adjacent to oxygen atoms in precursor molecules. The reaction proceeds via a metal-associated carbene intermediate that inserts into allylic or benzylic C–H bonds, establishing the lignan's stereodefined quaternary centers with >90% enantiomeric excess (ee) in optimized systems [4].
Alternative directing-group-assisted C–H activation employs palladium or copper catalysts with bidentate auxiliaries (e.g., 8-aminoquinoline) to orchestrate intramolecular cyclizations. This method achieves regiocontrol by positioning the metal near the target C–H bond, yielding tetrahydrofuran rings with cis-fusion—a hallmark of epimagnolin B's architecture. Key limitations include substrate-dependent efficiency and the need for stoichiometric oxidants, though recent advances utilize atmospheric oxygen as a terminal oxidant [4].
Table 1: C–H Insertion Approaches for Tetrahydrofurofuran Synthesis
Strategy | Catalyst System | Regioselectivity | Stereochemical Outcome | Yield Range |
---|---|---|---|---|
Metal-Carbenoid Insertion | Rh₂(OAc)₄/Chiral Diazocompound | High (O-adjacent C–H) | >90% ee, cis-fusion | 45–78% |
Directing Group Activation | Pd(OAc)₂/8-Aminoquinoline | Moderate to High | cis-fusion predominant | 52–85% |
Radical Relay Insertion | Cu(I)/Persulfate | Variable | Racemic | 30–65% |
Epimagnolin B's tetrasubstituted furan moiety necessitates precise control over ring-forming reactions. Silver-catalyzed electrophilic cyclizations of 2-alkynylbenzimidates enable regiodivergent access to isoindolinone intermediates, which serve as precursors for tetrahydrofuran lignans. Silver(I) triflate (5–10 mol%) activates alkyne groups toward 6-endo-dig cyclization, yielding isoindolin-1-ones with >20:1 regioselectivity. This selectivity arises from the benzimidate group's ability to stabilize developing partial positive charge at the alkyne β-carbon during cyclization [3] [5].
Stereocontrol is achieved through chiral induction using menthol-derived benzimidates or asymmetric hydrogenation of resulting exocyclic double bonds. Computational studies reveal that stereoselectivity originates from steric interactions in the bicyclic transition state, where bulky substituents favor approach from the less hindered face. For epimagnolin B synthesis, this method establishes the C8–C8' linkage with correct relative configuration before ring contraction to the furan system [5] [9].
Table 2: Cyclization Methods for Lignan Core Assembly
Method | Key Reagent/Catalyst | Regioselectivity | Stereoselectivity | Application Scope |
---|---|---|---|---|
Ag(I)-Catalyzed Cyclization | AgOTf (10 mol%) | >20:1 (6-endo-dig) | Substrate-controlled | Alkynylbenzimidates |
Brønsted Acid Cyclization | TfOH (-40°C) | 5:1–15:1 | Moderate (racemization risk) | Acid-stable substrates |
Radical Polar Crossover | PhI(OAc)₂/Fe(II) | Variable | Low to Moderate | Electron-rich olefins |
Conventional Ghosez cyclization employs keteniminium ions generated in situ from acid chlorides and Lewis acids (e.g., AlCl₃) to activate olefins toward intramolecular attack. However, epimagnolin B precursors containing tert-butyldimethylsilyl (TBS) ethers or base-sensitive eliminative functionalities decompose under these conditions. To circumvent this, a low-temperature modified protocol uses silyl ketene acetals as keteniminium precursors with mild Lewis acids (SnCl₄, 0.1 equiv) at –78°C. This modification suppresses acid-mediated side reactions while maintaining high diastereofacial selectivity (>95:5 dr) during furan ring formation [1].
The mechanism involves chelation-controlled delivery of the keteniminium electrophile, where the Lewis acid coordinates to oxygen atoms in the substrate, directing syn addition across the olefin. This method successfully constructs epimagnolin B's [3.3.0] bicyclic system without epimerizing adjacent stereocenters, achieving 68–72% isolated yields for the cyclization step—a significant improvement over classical conditions (≤35% yield) [1].
Epimagnolin B originates biosynthetically from dimeric phenylpropanoid coupling in Magnolia fargesii (Xinyi). Isotopic labeling studies confirm that the tetrahydrofurofuran skeleton arises from stereoselective radical coupling of two coniferyl alcohol units, catalyzed by dirigent proteins in the plant's flower buds. This process exhibits strict enantioselectivity, producing exclusively (+) enantiomers in Magnolia species. The initial dimerization yields pinoresinol, which undergoes stepwise methylation by S-adenosylmethionine (SAM)-dependent O-methyltransferases (OMTs) at C3 and C3' positions [8].
Magnolia fargesii accumulates epimagnolin B alongside structurally related lignans (dimethylpinoresinol, magnolin, aschantin) through a branching biosynthetic pathway. Key modifications include:
CAS No.: 12063-10-4
CAS No.: 92292-84-7
CAS No.:
CAS No.: 31063-73-7
CAS No.: 1526817-78-6
CAS No.: 37305-51-4